4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one
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Overview
Description
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one is a heterocyclic compound that belongs to the class of pyranoindoles. This compound is characterized by a fused ring system that includes a pyrano ring and an indole moiety. The presence of three methyl groups at positions 4, 6, and 7 adds to its unique structural features. Pyranoindoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can then be further modified to introduce the pyrano ring . Another approach involves the use of polyphosphates as condensing agents to facilitate the bicyclization of m-phenylenebishydrazone of ethyl pyruvate .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at positions 3 and 5 of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted pyranoindoles, quinone derivatives, and dihydro derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.
Biology: It exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of caspases . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.
Comparison with Similar Compounds
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one can be compared with other similar compounds, such as:
Pyrroloindoles: These compounds share a similar indole moiety but differ in the nature of the fused ring system.
Tetrahydropyranoindoles: These compounds have a saturated pyrano ring, which affects their reactivity and biological activities.
Quinoline derivatives: These compounds have a different fused ring system but can exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrano ring, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
113707-88-3 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4,6,7-trimethyl-8H-pyrano[3,2-f]indol-2-one |
InChI |
InChI=1S/C14H13NO2/c1-7-4-14(16)17-13-6-12-11(5-10(7)13)8(2)9(3)15-12/h4-6,15H,1-3H3 |
InChI Key |
NOTWONLNWCFHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(N3)C)C |
Origin of Product |
United States |
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